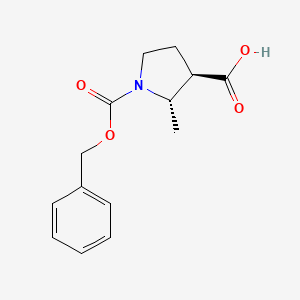
Piperidine, 1-acetyl-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-acetyl-2,5-dimethyl-, is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, which is a common structural motif in many natural and synthetic compounds. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-acetyl-2,5-dimethyl-, can be achieved through various methods. One common approach involves the acetylation of 2,5-dimethylpiperidine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of Piperidine, 1-acetyl-2,5-dimethyl-, often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-acetyl-2,5-dimethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 1-acetyl-2,5-dimethyl-, has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Piperidine, 1-acetyl-2,5-dimethyl-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms in opposite positions.
Uniqueness
Piperidine, 1-acetyl-2,5-dimethyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(2,5-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3 |
Clé InChI |
QYYOPHOHRVUDNK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N(C1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
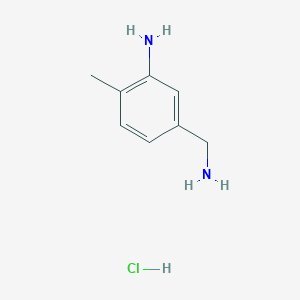

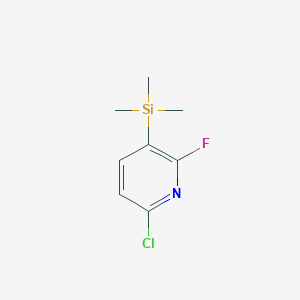

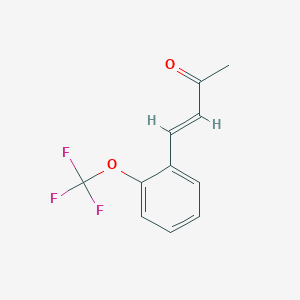
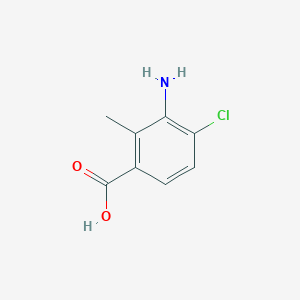
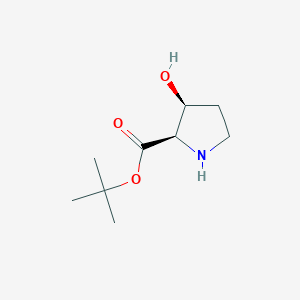
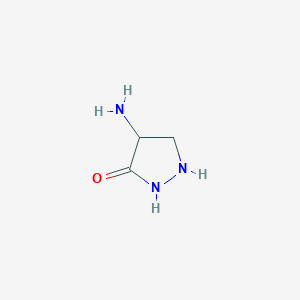
![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)
![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)
